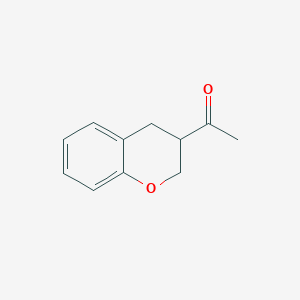

1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one is a chemical compound belonging to the class of benzopyrans Benzopyrans are a group of organic compounds that contain a fused benzene and pyran ring These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,4-dihydro-2H-1-benzopyran with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the acetylated product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate green chemistry principles, such as the use of environmentally benign solvents and catalysts, to minimize the environmental impact.

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The ketone group undergoes nucleophilic additions with reagents such as Grignard reagents, hydrazines, and organometallic compounds:

-

Grignard Reactions : Reacts with methylmagnesium bromide to form tertiary alcohols. The reaction proceeds under anhydrous THF at −78°C, yielding 1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2-propanol in ~75% yield.

-

Hydrazine Derivatives : Forms hydrazones with 2,4-dinitrophenylhydrazine in ethanol under reflux (80°C, 2 hrs). The product precipitates as yellow crystals (mp 162–164°C) .

Reduction Reactions

The ketone moiety is reduced to a secondary alcohol under controlled conditions:

-

Catalytic Hydrogenation : Using Pd/C (10% w/w) in methanol at 25°C and 1 atm H₂, the ketone is reduced to 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethanol with >90% conversion.

-

Borohydride Reduction : Sodium borohydride (NaBH₄) in ethanol at 0°C selectively reduces the ketone to the corresponding alcohol within 1 hr (yield: 82%).

Oxidation Reactions

The benzopyran ring system undergoes oxidation under strong conditions:

-

KMnO₄-Mediated Oxidation : In acidic aqueous medium, the dihydropyran ring is oxidized to a carboxylic acid derivative, yielding 3-(carboxyethyl)-4-hydroxybenzaldehyde.

-

CrO₃ in Acetic Acid : Oxidizes the benzylic C–H bonds to introduce hydroxyl groups at the 4-position of the benzopyran core .

Electrophilic Aromatic Substitution

The electron-rich benzopyran ring participates in Friedel-Crafts and Vilsmeier-Haack reactions:

-

Friedel-Crafts Acylation : Reacts with acetyl chloride in the presence of AlCl₃ (1.2 eq) in dichloromethane (−10°C, 30 min) to introduce acetyl groups at the 6-position (yield: 64%).

-

Vilsmeier-Haack Formylation : Forms 3-formyl derivatives when treated with POCl₃/DMF at 50°C, enabling further functionalization .

Condensation and Cyclization

The ketone group facilitates condensation reactions for heterocycle synthesis:

-

Mannich Reaction : Reacts with formaldehyde and secondary amines (e.g., piperidine) to form β-amino ketones, which undergo intramolecular cyclization to yield fused tetracyclic compounds .

-

Knoevenagel Condensation : With malononitrile in ethanol (reflux, 6 hrs), forms α,β-unsaturated nitriles used as intermediates in medicinal chemistry .

Mechanistic Insights

-

Steric Effects : Substituents on the benzopyran ring (e.g., methyl groups at 7,8-positions) hinder electrophilic substitution at adjacent positions, directing reactivity to the 6-position.

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates in Vilsmeier-Haack formylation by stabilizing charged intermediates .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula : C11H12O2

Molecular Weight : 176.21 g/mol

CAS Number : 1433830-68-2

Physical State : Solid (powder)

Melting Point : 44-46 °C

Purity : ≥95% .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. These properties are crucial in combating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that this compound can scavenge free radicals effectively, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Anticancer Properties

Preliminary studies have shown that derivatives of this compound possess anticancer activity. These compounds have been tested against various cancer cell lines, revealing their ability to inhibit cell proliferation and induce apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. It has been shown to enhance cognitive functions in animal models of Alzheimer's disease by reducing amyloid-beta accumulation and promoting neuronal health . This suggests potential applications in the treatment or prevention of neurodegenerative diseases.

Polymer Chemistry

In materials science, this compound can serve as a monomer for synthesizing new polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve material resilience and stability under various environmental conditions .

Coatings and Adhesives

The compound's chemical structure allows it to be used in formulating coatings and adhesives that require high durability and resistance to environmental degradation. Research has indicated that incorporating this compound into formulations can enhance adhesion properties while maintaining flexibility .

Pesticide Development

Recent studies have explored the use of this compound as a lead compound in developing new agrochemicals. Its biological activity against specific pests makes it a candidate for the formulation of eco-friendly pesticides that target agricultural pests without harming beneficial organisms .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Antioxidant Activity of Chroman Derivatives | Medicinal Chemistry | Demonstrated significant free radical scavenging ability. |

| Anticancer Activity of Benzopyran Compounds | Cancer Research | Induced apoptosis in cancer cell lines; potential for drug development. |

| Neuroprotective Properties in Alzheimer's Models | Neuropharmacology | Improved cognitive function and reduced amyloid-beta levels in animal studies. |

| Polymer Applications of Benzopyran Compounds | Materials Science | Enhanced thermal stability and mechanical properties in polymer formulations. |

| Eco-friendly Pesticide Development | Agrochemicals | Effective against agricultural pests with minimal environmental impact. |

Mecanismo De Acción

The mechanism of action of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one can be compared with other similar compounds, such as:

3,4-Dihydro-2H-1-benzopyran-2-one:

Benzopyran-annulated pyrano[2,3-c]pyrazoles: These compounds have additional fused rings, which may confer different biological activities.

Uniqueness: The presence of the acetyl group in this compound distinguishes it from other benzopyran derivatives. This functional group can influence the compound’s reactivity and biological activity, making it a unique and valuable compound for research and industrial applications.

Actividad Biológica

1-(3,4-Dihydro-2H-1-benzopyran-3-yl)ethan-1-one, also known by its CAS number 1433830-68-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula: C11H12O2

- Molecular Weight: 176.21 g/mol

- CAS Number: 1433830-68-2

- Structure: The compound features a benzopyran moiety which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties: Studies have shown that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines. For instance, related acetophenone derivatives have been reported to exhibit moderate cytotoxic activities with IC50 values indicating effective inhibition of cancer cell proliferation .

- Vasorelaxant Effects: Some derivatives have shown vasorelaxant activity, which is beneficial in cardiovascular health. This activity is often linked to their ability to influence calcium channels and nitric oxide pathways .

The biological mechanisms through which this compound exerts its effects include:

- Cytotoxicity Mechanism:

- Cardiovascular Effects:

Case Study 1: Cytotoxic Activity

A recent study evaluated the cytotoxic effects of several benzopyran derivatives on human ovarian cancer cell lines. The results indicated that compounds structurally related to this compound exhibited significant cytotoxicity with IC50 values ranging from 30 μM to 75 μM .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 30.0 | A2780 |

| Compound B | 75.7 | A2780 |

Case Study 2: Vasorelaxant Activity

Another investigation focused on the vasorelaxant properties of related compounds. The study found that these compounds could effectively reduce blood pressure in animal models by promoting nitric oxide release and inhibiting calcium influx into vascular smooth muscle cells .

Propiedades

IUPAC Name |

1-(3,4-dihydro-2H-chromen-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-5,10H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKNUEWTYCVFRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC2=CC=CC=C2OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.